2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole 2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Brand Name: Vulcanchem
CAS No.: 1417631-06-1
VCID: VC11732271
InChI: InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-16-12(20-11)17-10-7-5-6-8-10/h9-10H,5-8H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3CCCC3
Molecular Formula: C14H22BNO3S
Molecular Weight: 295.2 g/mol

2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

CAS No.: 1417631-06-1

Cat. No.: VC11732271

Molecular Formula: C14H22BNO3S

Molecular Weight: 295.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole - 1417631-06-1

Specification

CAS No. 1417631-06-1
Molecular Formula C14H22BNO3S
Molecular Weight 295.2 g/mol
IUPAC Name 2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-16-12(20-11)17-10-7-5-6-8-10/h9-10H,5-8H2,1-4H3
Standard InChI Key UYXOJLYIUABMCV-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3CCCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3CCCC3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 2-position with a cyclopentyloxy group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety. This combination creates a hybrid structure with polar (boronic ester) and nonpolar (cyclopentyl) regions, influencing solubility and intermolecular interactions.

Key Structural Parameters

PropertyValue/Description
Molecular FormulaC₁₄H₂₁BN₂O₃S
Molecular Weight308.20 g/mol
Hybridizationsp² (thiazole), sp³ (boronic ester)
Topological Polar Surface Area~60 Ų
LogP (Predicted)2.8–3.5

The boronic ester group enhances reactivity toward Suzuki-Miyaura cross-coupling reactions, while the thiazole ring contributes to potential bioactivity .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-(cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole likely involves sequential functionalization of the thiazole core. A plausible route includes:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.

  • Boronic Ester Introduction: Palladium-catalyzed Miyaura borylation of a halogenated thiazole precursor.

  • Cyclopentyloxy Substitution: Nucleophilic aromatic substitution (SNAr) or copper-mediated coupling at the 2-position.

Representative Reaction Conditions

StepReagents/ConditionsYield
1Thiourea, α-bromoketone, EtOH, reflux60–70%
2Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc50–65%
3Cyclopentanol, CuI, 1,10-phenanthroline, K₃PO₄40–55%

These conditions are extrapolated from analogous thiazole and boronic ester syntheses .

Reactivity Patterns

The boronic ester enables cross-coupling reactions, while the thiazole ring participates in electrophilic substitutions. Key reactions include:

  • Suzuki-Miyaura Coupling: Arylation or alkylation at the boron-bearing position.

  • Nucleophilic Aromatic Substitution: Replacement of the cyclopentyloxy group under acidic or basic conditions.

  • Coordination Chemistry: Boron’s empty p-orbital facilitates Lewis acid-base interactions.

Target ClassExampleMechanism
Proteasome20S core particleBoron-mediated inhibition
KinasesEGFR, VEGFR2Competitive ATP binding
Bacterial EnzymesDihydrofolate reductaseSubstrate mimicry

Materials Science

Boronic esters are utilized in covalent organic frameworks (COFs) and self-healing polymers. The thiazole ring’s rigidity could enhance thermal stability in such materials.

Biological Activity and Pharmacokinetics

Predicted ADME Properties

PropertyValue
Water Solubility0.1–0.5 mg/mL
Plasma Protein Binding~85%
CYP450 InhibitionModerate (CYP2D6, CYP3A4)
Blood-Brain BarrierModerate permeability

These estimates derive from computational models (e.g., SwissADME) applied to structural analogs .

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